

An In-depth Technical Guide on the Physicochemical Properties of Isoniazid

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Compound of Interest		
Compound Name:	Niazo	
Cat. No.:	B1210944	Get Quote

A Note on Nomenclature: The term "**Niazo**" is not a standard chemical identifier. This guide focuses on Isoniazid, a primary antitubercular drug, based on the high probability that "**Niazo**" is a typographical error or a non-standard abbreviation for this compound. Isoniazid, also known as isonicotinic acid hydrazide (INH), is a critical frontline medication for the treatment and prophylaxis of tuberculosis.[1][2]

Core Physicochemical Properties

Isoniazid is a synthetic analog of pyridoxine.[3] It presents as a colorless, odorless, white crystalline powder that can be affected by exposure to air and light.[4] A comprehensive summary of its key physicochemical properties is provided below.



Property	Value	Source
Molecular Formula	C ₆ H ₇ N ₃ O	[4]
Molecular Weight	137.14 g/mol	[2][4]
Melting Point	171.4 °C	[2]
LogP (Octanol-Water Partition Coefficient)	-0.64	[2]
Appearance	Colorless crystals or white crystalline powder	[4][5]
рКа	Data not explicitly found in search results.	
UV Absorption Maximum (λmax)	~263 nm	[6]

Solubility Profile

Isoniazid's solubility is a critical factor in its formulation and bioavailability. It is readily soluble in water but shows lower solubility in common organic solvents.[7]



Solvent	Solubility	Temperature	Source
Water	1 g in 8 mL (~125 mg/mL)	Ambient	[4][7]
Water	~14%	25 °C	[2]
Water	~26%	40 °C	[2]
Ethanol	1 g in 50 mL (~20 mg/mL)	Ambient	[4][7]
Ethanol	~2%	25 °C	[2]
Chloroform	Slightly soluble (~1 mg/mL)	25 °C	[2][4]
Ether	Very slightly soluble	Ambient	[4][7]
Methanol	Most soluble among tested organic solvents	301-313 K	[8]
Acetone	More soluble than ethanol and ethyl acetate	301-313 K	[8]
Ethyl Acetate	Least soluble among tested organic solvents	301-313 K	[8]

A 10% aqueous solution of Isoniazid has a pH ranging from 6.0 to 8.0.[4][7] Its solubility in water is an endothermic process, meaning it increases with temperature.[9]

Pharmacokinetics and Stability

Isoniazid is well-absorbed orally, although absorption can be hindered by food, especially carbohydrates, and aluminum-containing antacids.[1][3] It diffuses effectively into all body tissues, including caseous tuberculous lesions.[3][7]



Pharmacokinetic Parameter	Value	Notes	Source
Bioavailability	~90-95% (oral)	Rapidly and almost completely absorbed.	[4]
Peak Plasma Concentration	1-2 hours post- ingestion	[4]	
Volume of Distribution	0.6 L/kg	[4]	
Plasma Half-life	0.5 - 1.6 hours	In fast acetylators.	[4]
Plasma Half-life	2 - 5 hours	In slow acetylators.	[4]
Metabolism	Hepatic (primarily acetylation)	Rate of metabolism is genetically determined.	[3]
Excretion	75-96% in urine within 24 hours	Metabolites are excreted via the kidneys.	[2]

The dry powder form of Isoniazid is stable when protected from light.[7]

Experimental Protocols

Detailed methodologies for determining these physicochemical properties are crucial for quality control and drug development.

Protocol 1: Solubility Determination (Shake-Flask Method)

This widely used method, as proposed by Higuchi and Connors, provides a reliable measure of equilibrium solubility.[9]

• Sample Preparation: Add an excess amount of Isoniazid to a series of vials containing the solvent of interest (e.g., water, ethanol, buffer solutions).



- Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is used.
- Phase Separation: After equilibration, allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
- Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent.
- Analysis: Determine the concentration of Isoniazid in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry (measuring absorbance at ~263 nm) or High-Performance Liquid Chromatography (HPLC).[6][9]
- Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Titrimetric Assay for Isoniazid Content

This method can be used to quantify the amount of Isoniazid in a sample.

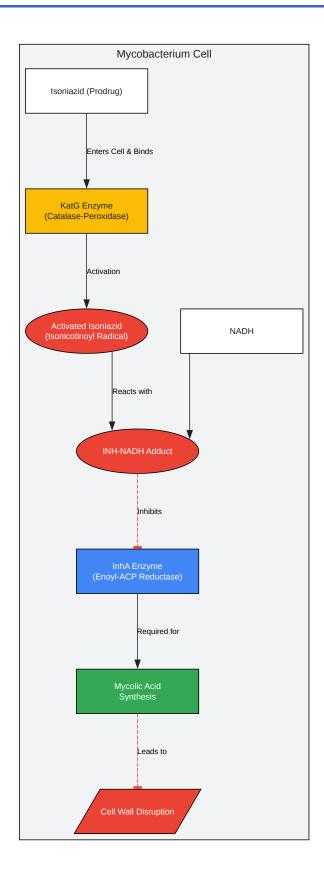
- Sample Preparation: Accurately weigh a quantity of the Isoniazid sample and dissolve it completely in water.
- Titration Setup: To the Isoniazid solution, add hydrochloric acid.
- Titrant: Titrate the solution with a standardized solution of potassium bromate (KBrO₃). The reaction between potassium bromate and potassium bromide (added to the flask) in the acidic medium liberates bromine.[10]
- Endpoint Detection: The endpoint of the titration is determined potentiometrically or using an appropriate indicator.
- Mechanism: The liberated bromine reacts with the Isoniazid. The amount of titrant used is directly proportional to the amount of Isoniazid present in the sample.[10]
- Calculation: The content of C₆H₇N₃O is calculated based on the volume of titrant consumed and its molarity.



Mandatory Visualizations Mechanism of Action: Activation and Inhibition Pathway

Isoniazid is a prodrug, meaning it must be activated within the mycobacterial cell to exert its therapeutic effect.[11][12] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall.[3][13]





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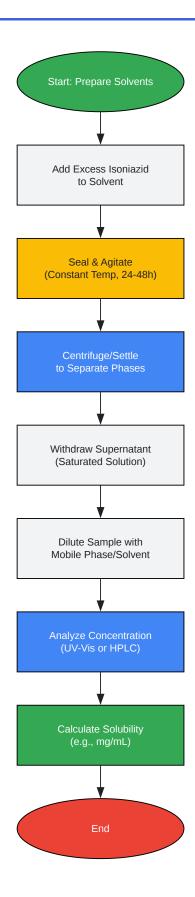
Caption: Activation pathway of Isoniazid and its inhibition of mycolic acid synthesis.



Experimental Workflow: Shake-Flask Solubility Assay

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of Isoniazid.





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